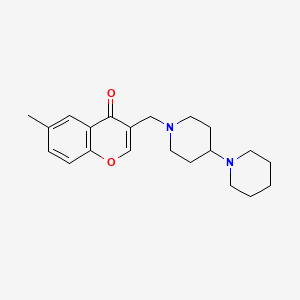

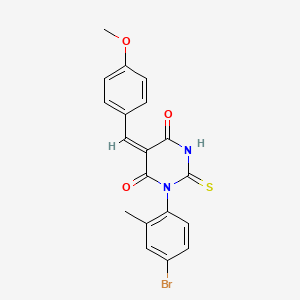

![molecular formula C11H10BrIN2S B5052448 3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5052448.png)

3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide” is a heterocyclic compound that contains an imidazo[2,1-b][1,3]thiazole moiety. This moiety is known to have various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles began in the 1960s . The general method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The structure of the synthesized compounds is confirmed from their spectral characteristics .Molecular Structure Analysis

Imidazo[2,1-b][1,3]thiazoles are heterocyclic systems in which imidazole and 1,3,4-thiadiazole rings are fused to each other via a bridgehead nitrogen atom . The presence of the =N-C-S moiety and strong aromaticity of the ring are requirements for low toxicity and in vivo stability .Chemical Reactions Analysis

The reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride leads to the formation of the respective imidazolthiadiazole derivative . The interaction of compounds leads to the formation of ring-opened endo-products and the corresponding regioisomeric exo-products .Physical and Chemical Properties Analysis

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . Due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .Wirkmechanismus

The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of the =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability . Derivatives of 1,3,4-thiadiazole have enormous capability to produce mesoionic salts and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .

Safety and Hazards

While specific safety and hazard information for “3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide” is not available, it’s important to note that compounds with a thiadiazole scaffold can have diverse biological actions . Therefore, appropriate safety measures should be taken when handling and using these compounds.

Zukünftige Richtungen

Research in the field of chemistry of imidazo[2,1-b]thiazines began in the 1960s, and the achievements were first systematized and published in a review in 1988 . In recent years, new synthetic methods for their preparation have been developed . Future research could focus on further structural modifications of the thiadiazole scaffold that can be beneficial for enhancing its biological activity .

Eigenschaften

IUPAC Name |

3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2S.BrH/c12-9-3-1-8(2-4-9)10-7-15-11-13-5-6-14(10)11;/h1-4,7H,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTNKGPQDIPFCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CSC2=N1)C3=CC=C(C=C3)I.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrIN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

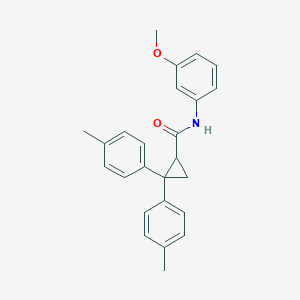

![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide](/img/structure/B5052379.png)

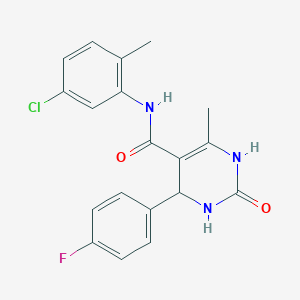

![2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B5052386.png)

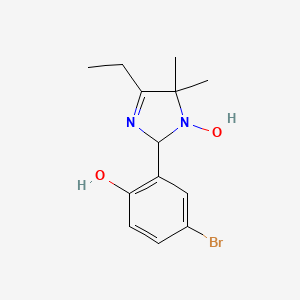

![6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5052387.png)

![4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5052401.png)

![1-(1-benzyl-4-piperidinyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine oxalate](/img/structure/B5052419.png)

![N-({2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-1,2,3,4-tetrahydro-1-isoquinolinyl}methyl)cyclohexanecarboxamide](/img/structure/B5052426.png)

![6-hydroxy-4-methyl-2-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5052437.png)

![3,4-dimethyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5052456.png)

![(2R*,3R*)-3-(dimethylamino)-1'-(3-thienylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5052468.png)